molecular formula C21H30N8O5 B15160361 His-Arg-Tyr CAS No. 670221-39-3

His-Arg-Tyr

Cat. No.: B15160361
CAS No.: 670221-39-3
M. Wt: 474.5 g/mol
InChI Key: MWWOPNQSBXEUHO-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

His-Arg-Tyr is a synthetic tripeptide with the sequence H-His-Arg-Tyr-OH. This sequence is of significant interest in biochemical research due to its resemblance to conserved catalytic motifs found in several enzyme families. Studies on related protein systems, such as the IS1 transposase, have shown that a this compound triad can form an essential part of an enzyme's active site, where each residue is critical for catalytic activity . Mutagenesis experiments confirm that altering these residues can lead to complete or partial loss of enzymatic function, highlighting their importance . This tripeptide provides a valuable model system for studying integrase and recombinase enzyme mechanisms, protein structure-function relationships, and the role of specific amino acid interactions in catalysis. It is supplied as a high-purity, lyophilized solid and is intended for research applications only, including enzyme kinetics studies, protein engineering, and as a component in peptide library screens. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

670221-39-3

Molecular Formula

C21H30N8O5

Molecular Weight

474.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C21H30N8O5/c22-15(9-13-10-25-11-27-13)18(31)28-16(2-1-7-26-21(23)24)19(32)29-17(20(33)34)8-12-3-5-14(30)6-4-12/h3-6,10-11,15-17,30H,1-2,7-9,22H2,(H,25,27)(H,28,31)(H,29,32)(H,33,34)(H4,23,24,26)/t15-,16-,17-/m0/s1

InChI Key

MWWOPNQSBXEUHO-ULQDDVLXSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)N)O

Origin of Product

United States

Preparation Methods

Standard Fluorenylmethyloxycarbonyl/tert-Butyl Strategy

Conventional SPPS relies on the Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) protecting group strategy to iteratively assemble peptides on a resin support. For His-Arg-Tyr, this involves sequential coupling of Fmoc-protected amino acids with side-chain protections:

  • Histidine : The imidazole side chain is protected with trityl (Trt) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups to prevent nucleophilic interference during coupling.
  • Arginine : The guanidine group is shielded with Pbf or methoxytrimethylphenylsulfonyl (Mtr) protections.
  • Tyrosine : The phenol moiety is protected with tBu ethers.

Coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activate carboxyl groups in dimethylformamide (DMF), with diisopropylethylamine (DIEA) as the base. Each coupling cycle requires 30–60 minutes, followed by Fmoc deprotection using 20% piperidine in DMF.

Cleavage and Global Deprotection

Post-assembly, the peptide-resin undergoes cleavage with trifluoroacetic acid (TFA)-based cocktails (e.g., TFA:triisopropylsilane:water = 95:2.5:2.5) to remove side-chain protections and release the peptide into solution. This step generates significant waste due to high TFA volumes (10–20 mL per gram of resin) and necessitates anti-solvent precipitation for isolation.

Table 1: Traditional SPPS Parameters for this compound

Parameter Detail
Coupling Reagent HBTU/HATU with DIEA
Solvent DMF
Side-Chain Protections Trt/Pbf (His), Pbf/Mtr (Arg), tBu (Tyr)
Cleavage Cocktail 95% TFA with scavengers
Productivity 1.0 (baseline)
Purity 70–85%

Minimal-Protection Solid-Phase Peptide Synthesis

Elimination of Side-Chain Protections

Recent methodologies bypass side-chain protections for histidine, arginine, and tyrosine by optimizing coupling conditions to suppress undesired reactions. For example, Yang et al. demonstrated that Fmoc-His-OH, Fmoc-Arg-OH, and Fmoc-Tyr-OH could be directly coupled using uronium reagents in dimethylacetamide (DMA) or dichloromethane (DCM), provided that the reaction pH is tightly controlled. Key innovations include:

  • Preactivation Protocol : Pre-mixing amino acids with coupling reagents (e.g., HATU) and 2,4,6-trimethylpyridine (TMP) to minimize racemization.
  • Low-TFA Cleavage : Replacing 95% TFA with 20% TFA in trifluorotoluene (TFT), a greener solvent, reduces waste and improves crude peptide purity to >90%.

Case Study: this compound Synthesis via MP-SPPS

In a landmark study, this compound was synthesized using minimal-protection SPPS (MP-SPPS) with the following modifications:

  • Coupling : Fmoc-Tyr-OH was coupled using HATU/TMP in DMA for 30 minutes, followed by Fmoc-Arg-OH and Fmoc-His-OH under identical conditions.
  • Cleavage : 20% TFA in TFT for 2 hours yielded the crude peptide with 92% purity, avoiding tyrosine alkylation side reactions common in high-TFA environments.
  • Productivity : The process reduced solvent consumption by 60% and increased productivity 5.3-fold compared to traditional SPPS.

Table 2: MP-SPPS vs. Traditional SPPS for this compound

Metric Traditional SPPS MP-SPPS
TFA Volume (mL/g resin) 20 4
Crude Purity 78% 92%
Process Time 8 hours 5 hours
Solvent Waste High Low

Green Chemistry Approaches in Peptide Synthesis

Oxyma Pure/tert-Butyl Ethyl Carbodiimide Reagents

The combination of Oxyma Pure (ethyl cyano(hydroxyimino)acetate) and tert-butyl ethyl carbodiimide (TBEC) in nontoxic solvents like dimethyl carbonate (DMC) or 2-methyltetrahydrofuran (2-MeTHF) has emerged as a sustainable alternative to uronium reagents. For this compound, this system enables:

  • Reduced Epimerization : Oxyma Pure’s low basicity minimizes histidine racemization during coupling.
  • Side-Chain Compatibility : Unprotected arginine and histidine residues couple efficiently in N-butylpyrrolidone (NBP)/DMC mixtures without guanidine or imidazole interference.

Industrial Applications

Fresenius Kabi’s R&D team successfully synthesized liraglutide and semaglutide fragments using Oxyma/TBEC chemistry, achieving >90% yields even with sequences containing multiple unprotected residues. This protocol’s scalability and compliance with green chemistry principles (e.g., PMI < 5) make it ideal for large-scale this compound production.

Challenges and Mitigation Strategies

Side Reactions in Unprotected Systems

  • Histidine Imidazole alkylation : Addressed by using TMP instead of DIEA, which reduces carbocation formation.
  • Arginine Guanidine Acylation : Suppressed via preactivation and low-temperature coupling (0–5°C).
  • Tyrosine Oxidation : Minimized by replacing DCM with TFT during cleavage.

Aggregation and Solubility

This compound’s hydrophobic tyrosine residue and charged arginine/histidine side chains promote aggregation during chain elongation. Strategies include:

  • Pseudoproline Dipeptides : Incorporating serine or threonine-derived pseudoprolines improves resin swelling and coupling efficiency.
  • Microwave Assistance : Intermittent microwave irradiation (50°C) reduces aggregation in DMF/DMA mixed solvents.

Chemical Reactions Analysis

Types of Reactions

His-Arg-Tyr can undergo various chemical reactions, including:

    Oxidation: The phenol group in tyrosine can be oxidized to form quinones.

    Reduction: Reduction of disulfide bonds in peptides containing cysteine residues.

    Substitution: Nucleophilic substitution reactions involving the imidazole ring of histidine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Imidazole-based reactions often use reagents like N-bromosuccinimide (NBS) for selective bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

His-Arg-Tyr has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Plays a role in protein-protein interactions and enzyme catalysis, particularly in the context of histidine’s involvement in active sites.

    Medicine: Potential therapeutic applications due to its involvement in signaling pathways and immune responses.

    Industry: Utilized in the development of biomaterials and drug delivery systems

Mechanism of Action

The mechanism of action of His-Arg-Tyr involves its interaction with various molecular targets and pathways. Histidine’s imidazole ring can participate in proton transfer reactions, while arginine’s guanidinium group can form hydrogen bonds and electrostatic interactions. Tyrosine’s phenol group can engage in hydrophobic interactions and hydrogen bonding. These interactions contribute to the compound’s ability to modulate enzyme activity, signal transduction, and protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-)

This cyclic hexapeptide, a structural analog of thymopentin (Arg-Lys-Asp-Val-Tyr), exhibits enhanced stability and bioactivity compared to its linear counterpart. Cyclization reduces susceptibility to proteolytic degradation and improves immune-modulating effects. In vitro assays show it significantly boosts macrophage phagocytosis and B-cell antibody production (P < 0.01 vs. linear TP-5) .

Property His-Arg-Tyr (Linear) Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) (Cyclic)
Molecular Weight ~410 Da ~764 Da
Protease Resistance Low High
Immune Activity Not studied 2-fold increase in macrophage phagocytosis
2.1.2 Pro-Gly-His-Glu-Tyr

A synthetic pentapeptide with a His-Glu-Tyr subsequence. Unlike this compound, it binds Cu²⁺ ions with high specificity (Kₐ = 5.54 × 10⁴ M⁻¹), inducing static fluorescence quenching. This property is absent in this compound, highlighting the role of Glu in metal coordination .

Functional Analogs

2.2.1 Arg-Asn-His (RNH)

This tripeptide, isolated from baijiu, shares arginine and histidine residues with this compound. It demonstrates intracellular antioxidant activity by scavenging reactive oxygen species (ROS) and upregulating catalase (CAT) and glutathione (GSH) in HepG2 cells.

Function This compound Arg-Asn-His (RNH)
Catalytic DNA cleavage Yes No
Antioxidant Activity Not reported IC₅₀ = 25 μM for ROS
2.2.2 Multimeric YIGSR Peptides

The Tyr-Ile-Gly-Ser-Arg (YIGSR) peptide, derived from laminin, inhibits tumor metastasis. Multimerization amplifies its efficacy: a 16-mer (Ac-Y16) reduces lung metastasis in mice by 97% vs. 50% for the monomer. This contrasts with this compound, which lacks therapeutic applications but shares tyrosine’s role in molecular recognition .

Metal-Binding Competitors

  • Pro-Gly-His-Glu-Tyr : Binds Cu²⁺ via His and Glu .
  • T-Lys/T-Tyr/T-Arg : Chlorine-substituted triazine derivatives that chelate metal ions during leather tanning, improving thermal stability (shrinkage temperature = 80–85°C) .

Key Research Findings

This compound in Transposase Activity :

  • Mutations in the triad reduce transposition frequency by 10³-fold (e.g., pCST420 transposes at 1.84 × 10⁻³ vs. 1.93 × 10⁻⁶ for pCST120) .
  • SOS induction assays confirm this compound’s role in DNA cleavage, with wild-type transposase increasing β-galactosidase activity 24-fold vs. mutants .

Therapeutic Peptides vs. This compound :

  • Cyclic peptides (e.g., cyclo-CRKDVY) show 2-fold higher bioactivity than linear analogs .
  • Multimeric YIGSR peptides demonstrate structure-activity relationships critical for drug design .

Q & A

Basic Research Questions

Focused on foundational scientific inquiry and methodology.

Q. What established methodologies are recommended for synthesizing His-Arg-Tyr with high purity, and how do solvent systems influence peptide bond formation?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard, leveraging Fmoc/t-Bu chemistry to minimize side reactions. Solvent polarity (e.g., DMF vs. DCM) impacts coupling efficiency: polar solvents enhance solubility of hydrophilic residues like Arg, while non-polar solvents reduce racemization. Post-synthesis, reverse-phase HPLC with UV detection (214 nm) validates purity, and MALDI-TOF confirms molecular weight. Adjusting solvent ratios during deprotection stages can mitigate aggregation .

Q. How can researchers optimize chromatographic conditions for separating this compound from degradation products in stability studies?

  • Methodological Answer : Use gradient elution on a C18 column with trifluoroacetic acid (0.1% v/v) in water/acetonitrile. Adjust pH to 2.5 to protonate basic residues (His, Arg), improving peak resolution. Monitor at 280 nm for tyrosine absorbance. For degradation products (e.g., deamidated forms), employ tandem MS to identify fragments. Include internal standards like norleucine to quantify recovery rates .

Advanced Research Questions

Addressing experimental complexity, data contradictions, and theoretical frameworks.

Q. How should researchers resolve conflicting data on the bioactivity of this compound in different cell lines, and what statistical approaches validate reproducibility?

  • Methodological Answer :

Replicate Experiments : Conduct dose-response assays (e.g., MTT, apoptosis markers) across ≥3 independent trials.

Control Variables : Standardize cell passage numbers, serum batch, and incubation times.

Meta-Analysis : Apply random-effects models to aggregate data from disparate studies, adjusting for heterogeneity (I² statistic).

Error Analysis : Quantify technical vs. biological variability using ANOVA with post-hoc Tukey tests. Discrepancies may arise from receptor polymorphism or culture conditions (e.g., hypoxia vs. normoxia) .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis, and how do pH and counterion selection impact crystal lattice formation?

  • Methodological Answer :

  • pH Optimization : Screen pH 4–7 to balance protonation states (His pKa ~6.0, Arg pKa ~12.5). Use citrate buffers for pH <5.
  • Counterions : Sulfate or phosphate ions enhance lattice stability via salt bridges with Arg guanidinium groups.
  • Vapor Diffusion : Employ sitting-drop method with PEG 3350 as precipitant. Include 10% glycerol as cryoprotectant.
  • Data Collection : Resolve diffraction anomalies (e.g., twinning) by merging datasets from multiple crystals .

Q. How can computational models predict the conformational dynamics of this compound in aqueous vs. lipid bilayer environments, and what force fields are most accurate?

  • Methodological Answer :

  • MD Simulations : Use CHARMM36m or AMBER ff19SB for peptide flexibility. Solvate in TIP3P water or POPC membranes.
  • Analysis Metrics : Calculate radius of gyration (compactness), solvent-accessible surface area (hydrophobicity), and hydrogen-bond lifetimes.
  • Validation : Cross-reference with NMR NOE data for backbone dihedral angles. CHARMM36m outperforms in modeling Arg side-chain interactions with lipid headgroups .

Data Analysis and Interpretation

Q. What criteria distinguish artifact peaks from genuine post-translational modifications in mass spectra of this compound?

  • Methodological Answer :

  • Artifact Identification : Compare isotopic patterns (e.g., +22 Da adducts from sodium vs. +16 Da oxidations). Use MS/MS to confirm neutral losses (e.g., H₂O or NH₃).
  • Statistical Thresholds : Apply signal-to-noise ratio >5 and Δppm <3 for high-confidence annotations.
  • Controls : Include reducing agents (DTT) to disambiguate disulfide artifacts .

Q. How do researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies on this compound’s role in neurodegenerative pathways?

  • Methodological Answer :

  • Feasible : Pilot studies with SH-SY5Y cells before transgenic models.
  • Novelty : Target understudied pathways (e.g., tau phosphorylation vs. amyloid-β).
  • Ethics : Adhere to ARRIVE guidelines for in vivo studies.
  • Relevance : Align with NIH priorities on peptide-based neuroprotectants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.